N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine
Overview
Description
N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine is an organic compound with the molecular formula C12H20N2O. It is primarily used in research settings and has various applications in chemistry, biology, and industry. The compound is characterized by its phenoxy group attached to a propyl chain, which is further linked to a dimethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine typically involves the reaction of 4-amino-2-methylphenol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
- N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-diethylamine
- N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dipropylamine
- N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dibutylamine
Comparison: N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine is unique due to its specific dimethylamine group, which influences its reactivity and interaction with biological targets. Compared to its analogs with longer alkyl chains, it may exhibit different solubility, binding affinity, and biological activity.
Properties
IUPAC Name |
4-[3-(dimethylamino)propoxy]-3-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10-9-11(13)5-6-12(10)15-8-4-7-14(2)3/h5-6,9H,4,7-8,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUJSRWOGIUJMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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